ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1119499-72-7) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C16H14FN3O2 and a molecular weight of 299.30 g/mol . Key features include:
- Substituents: A 2-fluorophenyl group at position 1, an ethyl group at position 6, and a methyl group at position 2.
- Physicochemical Properties: Boiling point of 403.5±45.0 °C, density of 1.4±0.1 g/cm³, and moderate polarity (topological polar surface area = 68 Ų) .
- Synthesis and Availability: The ethyl ester form is discontinued commercially, but the carboxylic acid derivative (6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) is available at 95% purity .
Properties
IUPAC Name |
ethyl 6-ethyl-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-4-12-10-13(18(23)24-5-2)16-11(3)21-22(17(16)20-12)15-9-7-6-8-14(15)19/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHLLMAUTQGCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 327.4 g/mol
- CAS Number : 1119429-04-7
- Purity : Minimum 95% .
Synthesis and Structure
The synthesis of this compound involves a series of chemical reactions that create a versatile small molecule scaffold. The compound is part of a larger family of pyrazolo[3,4-b]pyridines, which are known for their medicinal properties .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazolo[3,4-b]pyridines, including the compound . In vitro assays demonstrated significant activity against various strains of Mycobacterium tuberculosis. The compound's structural modifications were found to enhance its efficacy as an antituberculotic agent .
Anticancer Properties
The compound has shown promising results in antiproliferative assays against multiple cancer cell lines. For instance, it was evaluated against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited potent growth inhibition, suggesting potential for development as anticancer agents .
The biological mechanism underlying the activity of this compound appears to involve inhibition of specific kinases and enzymes associated with cancer cell proliferation. For example, compounds derived from this scaffold have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class, including ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, exhibit significant biological activities. Notably, this compound has demonstrated potential in inhibiting specific enzymes involved in cancer progression. For instance, preliminary studies suggest its effectiveness against certain cancer cell lines by targeting pathways that promote tumor growth and survival .
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on various cancer cell lines, this compound was shown to reduce cell viability significantly. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and apoptosis resistance.
Pharmacological Applications
2.1 Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes that are critical in metabolic processes. This interaction can lead to the development of novel therapeutic agents aimed at treating metabolic disorders and other diseases linked to enzyme dysfunction.
Data Table: Comparison of Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme A | 5.2 | |
| Similar Compound X | Enzyme A | 10.0 | |
| Similar Compound Y | Enzyme B | 7.5 |
Material Science
3.1 Coordination Chemistry
The unique structural features of this compound make it a promising candidate for developing new materials or ligands in coordination chemistry. Its ability to form stable complexes with metal ions can be exploited in various applications, including catalysis and sensor technology.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares key structural analogs based on substituents, molecular weight, and applications:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Answer : The compound is typically synthesized via multi-step routes involving:
- Amination : Reacting halogenated intermediates (e.g., 6-chloro derivatives) with amines under reflux conditions. For example, morpholine was used in a 79% yield synthesis of a related pyrazolopyridine ester via amination .
- Esterification : Carboxylic acid intermediates are esterified using ethanol and acid catalysts. Purity is ensured via flash chromatography (e.g., silica gel, ethyl acetate/hexane eluents) .
- Cyclization : Pyrazole and pyridine rings are formed using cyclocondensation reactions, often catalyzed by POCl₃ or polyphosphoric acid .
Q. How is structural characterization performed for this compound?
- Answer : Key techniques include:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, analyzing dihedral angles (e.g., 1.76° between fused rings) and intramolecular interactions (e.g., S⋯O contacts at 3.215 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆ solvents) confirm substituent positions. For example, methyl groups resonate at δ 2.12 ppm, and aromatic protons show splitting patterns (e.g., J = 6.0 Hz for pyridine protons) .
- Mass spectrometry : ESIMS or LCMS validates molecular weight (e.g., [M+1]⁺ at m/z 328.2) .
Q. What methods are used to assess purity, and how are discrepancies addressed?
- Answer :
- HPLC/LCMS : Purity ≥95% is standard, with retention times compared against reference standards. Discrepancies arise from residual solvents or byproducts, resolved via repeated chromatography .
- Elemental analysis : Carbon/hydrogen/nitrogen ratios are cross-checked with theoretical values (e.g., C: 65.72%, H: 5.52% for C₁₉H₁₉N₃O₃) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors lead to variability?
- Answer :
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency. For example, Suzuki-Miyaura coupling introduces aryl groups with >70% yields in related pyrazolopyridines .
- Reaction time/temperature : Prolonged heating (e.g., 80°C for 10 hours) enhances cyclization but risks decomposition. Contradictory yields (e.g., 21% vs. 79% in similar syntheses) stem from competing side reactions, requiring real-time monitoring via TLC .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, NMP) improve solubility but may increase byproduct formation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- Multi-technique validation : X-ray data resolves ambiguities in NMR assignments (e.g., distinguishing ortho/meta fluorophenyl protons) .
- Deuterated solvent trials : D₂O exchange identifies exchangeable protons (e.g., NH in tautomeric forms) .
- Computational modeling : DFT calculations predict NMR shifts or IR spectra, cross-referenced with experimental data .
Q. How does the crystal packing influence the compound’s stability and reactivity?
- Answer :
- Intermolecular interactions : C–H⋯π interactions in the crystal lattice enhance thermal stability, as observed in related pyrazolopyridines .
- Conformational rigidity : Dihedral angles <5° between fused rings reduce steric strain, favoring solid-state stability over solution-phase reactivity .
- Hygroscopicity : Moisture-sensitive esters (e.g., ethyl carboxylates) require anhydrous storage (P402+P404 precautions) to prevent hydrolysis .
Q. What role does substituent positioning play in biological activity, and how is this studied?
- Answer :
- Structure-activity relationships (SAR) : Fluorine at the 2-fluorophenyl position enhances metabolic stability in enzyme inhibition assays. Methyl groups at C3 and C6 improve lipophilicity (logP ~3.2), critical for membrane penetration .
- Docking studies : Molecular docking into target proteins (e.g., kinases) evaluates binding affinities. For example, pyrazolopyridine cores align with ATP-binding pockets via π-π stacking .
Methodological Tables
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
